rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol
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Overview
Description
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is a biochemical compound with the molecular formula C39H69ClO4 and a molecular weight of 637.42 . It is a lipid that combines an oleic acid chain at the sn-1 position and a linoleic acid chain at the sn-2 position, bound to 3-chloropropane . This compound is primarily used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol involves the esterification of linoleic acid and oleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1-linoleoyl-3-oleoyl-2-propanediol .
Scientific Research Applications
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes . Its ability to undergo substitution reactions also allows it to modify other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: A deuterated analog used in isotope labeling studies.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Another lipid compound with similar structural features but different fatty acid chains.
rac-1-Oleoyl-3-chloropropanediol: A simpler analog lacking the linoleoyl group.
Uniqueness
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of oleic and linoleic acid chains, which confer distinct biochemical properties. Its ability to undergo substitution reactions makes it a versatile tool in biochemical research .
Properties
Molecular Formula |
C39H69ClO4 |
---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[(2R)-2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m0/s1 |
InChI Key |
ZMFJCZXJMLCEFW-QPNAJOTBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Origin of Product |
United States |
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